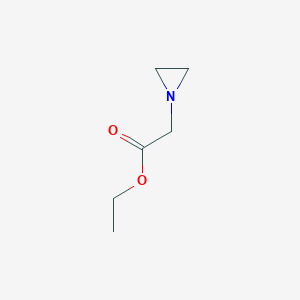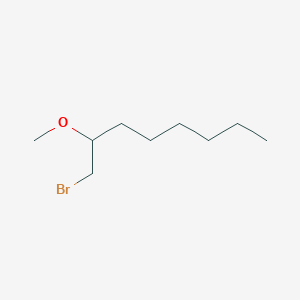
1-Bromo-2-methoxyoctane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-methoxyoctane is an organic compound characterized by the presence of a bromine atom and a methoxy group attached to an octane chain. This compound is used in various chemical processes and research applications due to its unique reactivity and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-2-methoxyoctane can be synthesized through the reaction of 2-methoxyoctanol with hydrobromic acid. The reaction typically occurs under reflux conditions, where the alcohol group is substituted by a bromine atom. The reaction is as follows: [ \text{CH}_3(\text{CH}_2)_6\text{CH}_2\text{OH} + \text{HBr} \rightarrow \text{CH}_3(\text{CH}_2)_6\text{CH}_2\text{Br} + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-2-methoxyoctane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as hydroxide ions, to form alcohols.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Oxidation and Reduction: The methoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction can lead to the formation of alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Major Products Formed:
Alcohols: Formed through nucleophilic substitution.
Alkenes: Formed through elimination reactions.
Aldehydes and Carboxylic Acids: Formed through oxidation.
Alkanes: Formed through reduction.
Applications De Recherche Scientifique
1-Bromo-2-methoxyoctane is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-methoxyoctane involves its reactivity with nucleophiles and bases. The bromine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. The methoxy group can participate in oxidation and reduction reactions, contributing to the compound’s versatility in chemical transformations.
Comparaison Avec Des Composés Similaires
1-Bromo-2-methoxyethane: Similar in structure but with a shorter carbon chain.
1-Bromo-2-methoxypropane: Another similar compound with a different carbon chain length.
2-Bromoethyl methoxymethyl ether: Contains both bromine and methoxy groups but with a different arrangement.
Uniqueness: 1-Bromo-2-methoxyoctane is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This makes it suitable for specific applications where longer carbon chains are required.
Propriétés
Numéro CAS |
5935-18-2 |
|---|---|
Formule moléculaire |
C9H19BrO |
Poids moléculaire |
223.15 g/mol |
Nom IUPAC |
1-bromo-2-methoxyoctane |
InChI |
InChI=1S/C9H19BrO/c1-3-4-5-6-7-9(8-10)11-2/h9H,3-8H2,1-2H3 |
Clé InChI |
CFUDJOFJYAENLS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CBr)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3Z)-3-[(2-nitrophenyl)methylidene]-2-phenylchromen-4-one](/img/structure/B14738964.png)


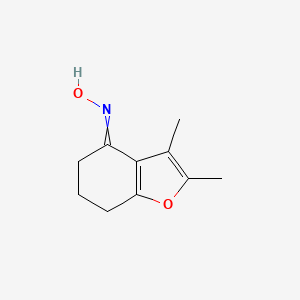

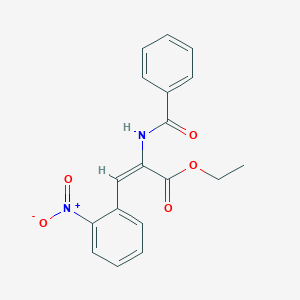
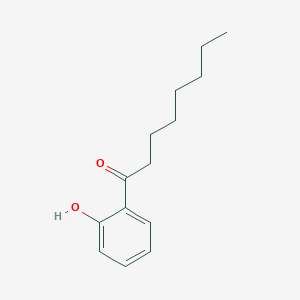

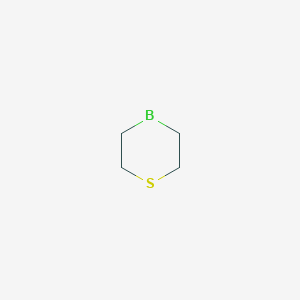
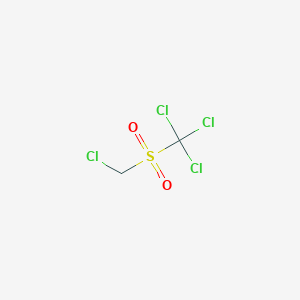
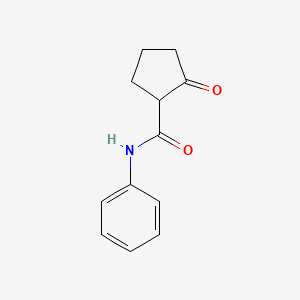
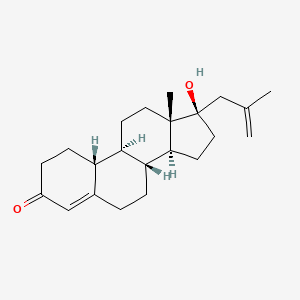
![N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-(4-methylphenyl)-1,2,4-triazol-3-yl]methyl]cyclobutanecarboxamide](/img/structure/B14739044.png)
